![molecular formula C24H27N3O B2880066 (E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 912901-74-7](/img/structure/B2880066.png)

(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

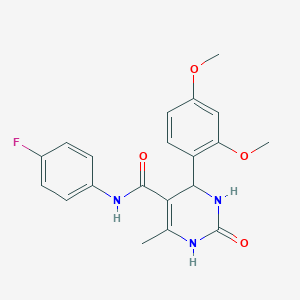

“(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic compound that contains several functional groups and structural features. It includes a benzimidazole group, a pyrrolidinone group, and a cinnamyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the benzimidazole group, possibly through a reaction involving o-phenylenediamine . The pyrrolidinone group could be formed through a cyclization reaction, and the cinnamyl group could be added through a coupling reaction .

Molecular Structure Analysis

The benzimidazole group is a bicyclic heterocycle consisting of fused benzene and imidazole rings . The pyrrolidinone group is a five-membered ring containing nitrogen and a carbonyl group . The cinnamyl group is a styrene derivative, consisting of a phenyl group attached to a propene .

Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . Pyrrolidinones can undergo reactions at the carbonyl group, such as reductions or nucleophilic additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzimidazoles are generally stable and have high melting points . Pyrrolidinones are polar due to the carbonyl group .

科学的研究の応用

Synthesis and Chemical Properties

Novel Syntheses of Heterocycles : Research on the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines explores the preparation of related structures from basic aldehydes and amines, demonstrating versatile chemical reactivity and potential for further functionalization (Katritzky et al., 2000). This synthesis pathway could be relevant for the compound , highlighting its potential for diverse chemical applications.

Coordination Polymers and Fluorescent Properties : The design of cadmium(II) coordination polymers using imidazolyl and dicarboxylate ligands shows the structural versatility and functional potential of imidazolyl derivatives, including applications in materials science and luminescence (Xiaoju Li et al., 2012). Similar structural motifs in "(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" could imply potential in materials science.

Antiviral and Antimicrobial Research : The development of imidazo[1,2-a]pyridines as inhibitors of human rhinovirus highlights the biological activity of compounds with similar structures, suggesting possible antiviral applications (C. Hamdouchi et al., 1999). This indicates that the compound could have pharmacological relevance.

Catalysis and Synthetic Applications : Studies on the synthesis of imidazo[1,2-a]pyridines from benzyl halides and isocyanides propose efficient methods for creating complex heterocyclic structures, demonstrating the compound's potential utility in organic synthesis and catalysis (M. Adib et al., 2011).

Spectroscopic and Structural Characterization : The comprehensive characterization of benzimidazole derivatives using spectroscopic and quantum chemical calculations provides insights into the structural and electronic properties of similar compounds, facilitating their application in chemical research and material sciences (N. Özdemir et al., 2016).

将来の方向性

特性

IUPAC Name |

1-butyl-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-2-3-15-26-18-20(17-23(26)28)24-25-21-13-7-8-14-22(21)27(24)16-9-12-19-10-5-4-6-11-19/h4-14,20H,2-3,15-18H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILMCYOFFIKLTE-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2879988.png)

![N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879989.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2879996.png)

![(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879999.png)

![(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2880000.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880006.png)